molecular formula C11H13NO2 B3376285 8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 118128-77-1

8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B3376285
CAS No.: 118128-77-1
M. Wt: 191.23 g/mol
InChI Key: NRHUTOXLIVSHQM-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is a tetrahydroquinoline derivative featuring a methyl substituent at the 8-position and a carboxylic acid group at the 5-position. Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHUTOXLIVSHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207819
Record name 1,2,3,4-Tetrahydro-8-methyl-5-quinolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118128-77-1
Record name 1,2,3,4-Tetrahydro-8-methyl-5-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118128-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-8-methyl-5-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-methylquinoline with a suitable carboxylating agent. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 5 undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) or via coupling agents (DCC/DMAP) to yield methyl/ethyl esters. These esters serve as intermediates for further modifications .

  • Amidation : Converts to amides using amines (e.g., benzylamine) via activation with thionyl chloride (SOCl₂) or carbodiimides (EDCI/HOBt) .

Example Reaction Conditions

Reaction TypeReagents/CatalystsTemperatureYield
EsterificationMeOH, H₂SO₄ (cat.)Reflux85–92%
AmidationBenzylamine, EDCI/HOBtRT, 24h78–88%

Decarboxylation Pathways

Thermal or catalytic decarboxylation occurs under oxidative conditions, often leading to aromatization of the tetrahydroquinoline ring:

  • Anomeric-Based Oxidation : In the presence of Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, the carboxylic acid group facilitates hydride transfer, resulting in CO₂ elimination and formation of 8-methylquinoline derivatives .

Proposed Mechanism

  • Nucleophilic attack by aniline on aldehyde-activated intermediates.

  • Cyclization and dehydration via enol intermediates.

  • Aromatization through n→σ* and π→σ* interactions, regenerating the catalyst .

Cyclization and Ring Functionalization

The tetrahydroquinoline core participates in regioselective cycloadditions:

  • C–H Activation/Annulation : Co(III)-catalyzed reactions with alkynes or aryl ketones enable direct functionalization at C-6 or C-7 positions, leveraging DMSO as a C₁ synthon .

Key Catalytic Systems

CatalystReactantsProduct TypeYield
Co(III)/DMSOPhenylacetylene6-Arylquinoline72–90%
K₂S₂O₈ (oxidative)Acetophenone4-Arylquinoline65–82%

Oxidative Aromatization

The saturated cyclohexane ring undergoes oxidation to yield fully aromatic quinolines:

  • Oxidizing Agents : KMnO₄ (acidic conditions) or I₂/DMSO systems convert the tetrahydroquinoline scaffold to quinoline-5-carboxylic acid derivatives .

Reaction Outcomes

Starting MaterialOxidizing SystemProduct
8-Methyl-THQ-5-COOHI₂/DMSO, HI8-Methylquinoline-5-COOH
8-Methyl-THQ-5-COOHK₂S₂O₈, 110°C5-Carboxy-8-methylquinoline

Electrophilic Substitution

The electron-rich tetrahydroquinoline ring undergoes electrophilic attacks at activated positions (C-6/C-7):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-7.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at C-6.

Regioselectivity Factors

  • C-7 Activation : Enhanced by the electron-donating methyl group at C-8.

  • C-6 Activation : Directed by the carboxylic acid group via hydrogen bonding .

Scientific Research Applications

Neuroprotective Properties

Research indicates that MTHQCA exhibits neuroprotective effects through its interaction with the NMDA receptor complex. It acts as an antagonist at the strychnine-insensitive glycine binding site associated with this receptor, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease .

Case Study:

  • Condition Treated : Neurotoxic damage following cerebral ischemia.
  • Findings : MTHQCA demonstrated significant neuroprotective activity in animal models, reducing neuronal loss and improving recovery outcomes .

Antidepressant Effects

MTHQCA has been studied for its potential antidepressant effects. Its ability to modulate excitatory amino acids may contribute to alleviating symptoms of depression and anxiety disorders .

Organic Synthesis Applications

MTHQCA serves as a valuable building block in the synthesis of various pharmaceuticals and natural products. Its structural uniqueness allows for the development of derivatives with enhanced biological activities.

Synthesis of Enantiomerically Pure Compounds

Recent studies have highlighted methods for synthesizing enantiomerically pure tetrahydroquinoline carboxylic acids using MTHQCA as a precursor. This process is crucial for developing specific pharmacological agents with reduced side effects .

Table 1: Comparison of Tetrahydroquinoline Derivatives

Compound NameStructural FeaturesNotable Activities
8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acidMethyl group at position 8Neuroprotective effects
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acidMethyl group at position 1Antimicrobial properties
2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acidMethyl group at position 2Cytotoxicity against cancer cells

Research has demonstrated various biological activities associated with MTHQCA:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against different bacterial strains.
  • Cytotoxicity : Shows promising cytotoxic effects against certain cancer cell lines.

Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential of MTHQCA.

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the quinoline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid
  • Structure : Methyl group at position 2, carboxylic acid at position 3.
  • Key Difference : The shift of the methyl group from position 8 (target compound) to position 2 eliminates analgesic activity, underscoring the critical role of substituent positioning.
5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid (CAS 1823883-36-8)
  • Structure : Methyl group at position 5, carboxylic acid at position 8 (positional isomer of the target compound).
  • Properties : Molecular weight 191.23; stored under dry conditions at 2–8°C .
  • Comparison: The inversion of substituent positions (5 vs.
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline
  • Structure : Methyl at position 2, hydroxyl at position 4.
  • Biological Activity : Exhibits analgesic activity one-eighth as potent as morphine .
  • Key Insight : Replacement of the carboxylic acid with a hydroxyl group at position 5 enhances analgesic efficacy, suggesting functional group polarity and hydrogen-bonding capacity modulate activity.
Methyl 5-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (CAS 1823961-10-9)
  • Structure : Ester derivative of the positional isomer (5-methyl-8-carboxylic acid).
  • Application: Used in R&D for further functionalization; highlights the synthetic versatility of tetrahydroquinoline esters .
  • Comparison : Ester derivatives generally exhibit improved lipophilicity compared to carboxylic acids, influencing pharmacokinetic properties.
2-Oxo-1,2,3,4-tetrahydroquinoline-5-carboxylic Acid
  • Structure : Ketone at position 2, carboxylic acid at position 5.
  • Role : A building block in heterocyclic synthesis; distinct reactivity due to the electron-withdrawing ketone group .
  • Contrast : The ketone group may enhance electrophilic reactivity compared to the methyl group in the target compound.
6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acids
  • Structure : Additional methyl groups at positions 2 and 4, variable R groups at position 6.
  • Evaluation: Structural analogs of helquinoline evaluated via PASS (Prediction of Activity Spectra for Substances) modeling for diverse biological activities .
  • Insight : Bulkier substituents (e.g., trimethyl groups) may enhance metabolic stability but reduce solubility.

Research Findings and Implications

  • Substituent Position : Activity is highly sensitive to substituent placement. For example, shifting the methyl group from position 8 to 2 or 5 abolishes or modifies biological effects .
  • Functional Groups : Carboxylic acids at position 5 generally reduce analgesic activity compared to hydroxyl or ester groups, likely due to altered acidity and membrane permeability .
  • Synthetic Flexibility : Ester and ketone derivatives serve as versatile intermediates for further chemical modifications, enabling tailored physicochemical properties .

Biological Activity

8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid (C₁₁H₁₃NO₂) is a bicyclic compound notable for its unique tetrahydroquinoline core and carboxylic acid functional group. With a molecular weight of approximately 191.23 g/mol, this compound has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The positioning of the methyl group at the eighth position is critical in distinguishing it from other tetrahydroquinoline derivatives.

Compound NameStructural FeaturesNotable Activities
This compoundMethyl group at position 8Neuroprotective effects; potential anticancer properties
1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acidMethyl group at position 1Antimicrobial properties
2-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acidMethyl group at position 2Cytotoxicity against cancer cells

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis. Studies suggest that this compound may modulate pathways involved in neuronal survival and function. For instance, it has been implicated in enhancing the expression of neurotrophic factors that support neuronal health.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against ovarian cancer cells with GI50 values ranging from 13.52 to 31.04 μM . Additionally, it has shown synergistic effects when combined with established chemotherapeutics like cisplatin .

Case Study: Ovarian Cancer
In a focused study on ovarian cancer cells (SKOV-3), this compound was found to enhance the efficacy of miRNA maturation modulators. This indicates a potential role in overcoming drug resistance in cancer therapy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Tubulin Polymerization : Similar to other quinolone derivatives, this compound may disrupt microtubule dynamics essential for cell division.
  • Modulation of miRNA Processing : The compound's interaction with TRBP (TAR RNA-binding protein) suggests it might enhance the processing of small RNAs involved in gene regulation .

Comparative Analysis with Related Compounds

Comparative studies highlight the unique biological profile of this compound relative to its structural analogs.

Compound NameActivity ProfileBinding Affinity (KD)
This compoundNeuroprotective; anticancerNot specified
Enoxacin (a known quinolone)Anticancer; weak SMER activityKD = 125 μM

The distinct positioning of the methyl group at the eighth position is believed to enhance its binding affinity to specific biological targets compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid in laboratory settings?

The synthesis typically involves cyclization of substituted aniline derivatives followed by carboxylation. For example, methyl 8-methyl-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS: 1178265-22-9) can be synthesized via reductive amination of 5-formyl-8-methyltetrahydroquinoline intermediates, followed by hydrolysis to yield the carboxylic acid . Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) and monitoring intermediates using TLC or HPLC. Purity is confirmed via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., methyl at C8, carboxyl at C5) and rule out regioisomers .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., MW = 191.23 for the methyl ester precursor) .

Q. What are the stability considerations for storing this compound?

Store the compound in a tightly sealed container under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Stability studies indicate degradation under prolonged exposure to light or humidity, necessitating periodic HPLC reanalysis .

Advanced Research Questions

Q. How can researchers investigate the electrochemical C–N dehydrodimerization mechanism of this compound?

Electrochemical mass spectrometry (EC-MS) coupling is critical. For example, Wan et al. used nanoelectrospray ionization (nESI) to monitor intermediates during the oxidation of 8-methyltetrahydroquinoline derivatives. Key parameters include:

  • Voltage Optimization : Adjusting applied potential to avoid over-oxidation.
  • Isotopic Labeling : Using deuterated solvents (e.g., D₂O) to track proton transfer steps.
  • Computational Modeling : DFT calculations to map transition states and reaction pathways .

Q. What methodologies are suitable for assessing bioactivity, such as enzyme inhibition or cytotoxicity?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. For cytotoxicity, use MTT or resazurin assays on cell lines (e.g., HEK293, HeLa), with IC₅₀ calculations .
  • SAR Studies : Modify substituents (e.g., methyl at C8, carboxyl at C5) to correlate structure with activity. Compare results with analogs like 7-chloro-1,2,3,4-tetrahydroquinoline-5-carboxylic acid .

Q. How can computational methods predict the physicochemical properties of this compound?

  • LogP Calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for bioavailability.
  • pKa Prediction : Quantum mechanical tools (e.g., Gaussian) model carboxyl group acidity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) .

Methodological Challenges and Solutions

Q. How should researchers resolve contradictions in spectral data between synthetic batches?

  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent, catalyst source).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.
  • X-ray Crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. What strategies mitigate side reactions during carboxylation steps?

  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Fmoc.
  • Catalyst Screening : Test palladium or copper catalysts for regioselective carboxylation .

Safety and Handling Protocols

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Lab Coat/Goggles : Prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhaling dust/aerosols.
  • Emergency Measures : Immediate rinsing with water for skin/eye exposure; consult SDS for specific antidotes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
Reactant of Route 2
8-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

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